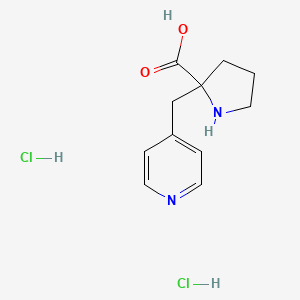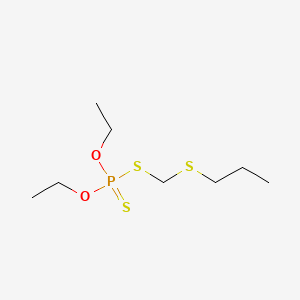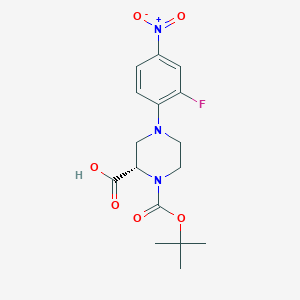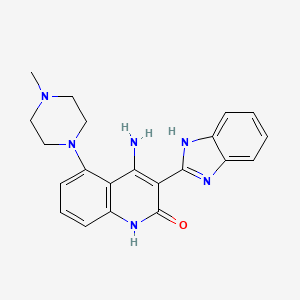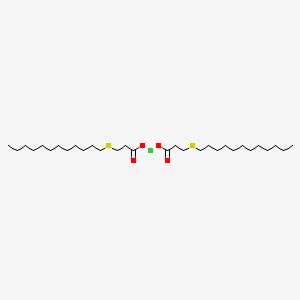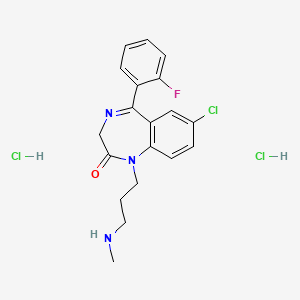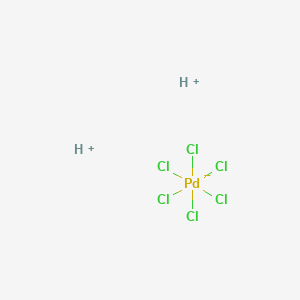
Hexachloropalladium(2-);hydron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexachloropalladium(2-);hydron, also known as dihydrogen hexachloropalladate(2-), is a coordination compound with the molecular formula Cl6H2Pd. It is a palladium complex where palladium is in the +2 oxidation state, coordinated with six chloride ions. This compound is of significant interest in various fields due to its unique chemical properties and catalytic activity.
Vorbereitungsmethoden
Hexachloropalladium(2-);hydron can be synthesized through several methods. One common synthetic route involves the reaction of palladium(II) chloride with hydrochloric acid. The reaction typically occurs under reflux conditions, leading to the formation of the hexachloropalladate complex. Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield of the compound.
Analyse Chemischer Reaktionen
Hexachloropalladium(2-);hydron undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where palladium can change its oxidation state.
Substitution Reactions: Chloride ligands in the complex can be substituted with other ligands, such as phosphines or amines.
Coupling Reactions: It is widely used in catalytic coupling reactions, such as the Heck reaction, where it facilitates the formation of carbon-carbon bonds.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as water or organic solvents like ethanol. Major products formed from these reactions depend on the specific reactants and conditions used.
Wissenschaftliche Forschungsanwendungen
Hexachloropalladium(2-);hydron has numerous applications in scientific research:
Chemistry: It is extensively used as a catalyst in organic synthesis, particularly in coupling reactions like the Heck and Suzuki reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in medicinal chemistry, including its role in developing new drugs.
Industry: It is used in various industrial processes, including the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism by which hexachloropalladium(2-);hydron exerts its effects is primarily through its role as a catalyst. In catalytic reactions, the palladium center facilitates the formation and breaking of chemical bonds, often through the formation of intermediate complexes. The molecular targets and pathways involved depend on the specific reaction and conditions.
Vergleich Mit ähnlichen Verbindungen
Hexachloropalladium(2-);hydron can be compared with other palladium complexes, such as potassium hexachloropalladate(IV) and palladium(II) acetate. While all these compounds contain palladium, their chemical properties and reactivity differ due to variations in oxidation states and ligand environments. This compound is unique in its specific coordination environment and reactivity, making it particularly useful in certain catalytic applications.
Similar compounds include:
- Potassium hexachloropalladate(IV)
- Palladium(II) acetate
- Palladium(II) chloride
These compounds share some similarities but also have distinct properties that make them suitable for different applications.
Eigenschaften
CAS-Nummer |
36550-26-2 |
|---|---|
Molekularformel |
Cl6H2Pd |
Molekulargewicht |
321.1 g/mol |
IUPAC-Name |
hexachloropalladium(2-);hydron |
InChI |
InChI=1S/6ClH.Pd/h6*1H;/q;;;;;;+4/p-4 |
InChI-Schlüssel |
QVWOZVFUGLNYKZ-UHFFFAOYSA-J |
Kanonische SMILES |
[H+].[H+].Cl[Pd-2](Cl)(Cl)(Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2-Benzoyloxy-2-cyanocyclohexyl)methyl-[2-[4-[4-[2-[(2-benzoyloxy-2-cyanocyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide](/img/structure/B13734248.png)
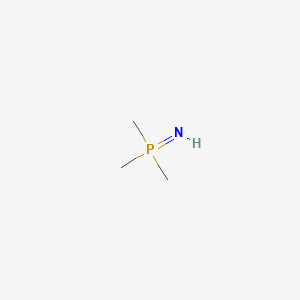
![5-Hydroxy-4-[(2-methylpropan-2-yl)oxy]cyclopent-2-en-1-one](/img/structure/B13734265.png)
![N-[1-phenyl-3-piperidinopropyl]benzamide](/img/structure/B13734266.png)


